7-methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-methoxy-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-18-4-5-19-20(11-18)23-15-25(21(19)26)14-16-6-9-24(10-7-16)13-17-3-2-8-22-12-17/h2-5,8,11-12,15-16H,6-7,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKVEQCRKHVKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of quinazolinones , characterized by a complex structure that includes a methoxy group, a pyridinyl-substituted piperidine, and a dihydroquinazolinone core. Its molecular formula is with a molecular weight of approximately 364.44 g/mol .
Biological Activities
The biological activities attributed to this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through modulation of various signaling pathways. It potentially interacts with specific enzymes and receptors involved in cancer cell proliferation and survival.
- Antiviral Properties : The compound has shown promise in antiviral applications, although specific viral targets and mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism of action for this compound involves interactions with various biological targets. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes and disease pathways.
- Receptor Modulation : It appears to interact with specific receptors that regulate cellular signaling pathways related to growth and inflammation .
- Cellular Pathway Alteration : By affecting transcription factors such as ATF3, it may influence gene expression related to metabolic syndrome and other disorders .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into its unique pharmacological profile. The following table summarizes key attributes of related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6,7-Dimethoxyquinazolinone | Contains two methoxy groups | Known for diverse biological activities |
| 2-Methylquinazolinone | A simpler quinazolinone derivative | Less complex than the target compound |
| 1-(Pyrimidinyl)piperidine | Contains pyrimidine instead of pyridine | Different nitrogen heterocycle affecting properties |
The unique combination of functional groups in this compound enhances its pharmacological potential compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting potential for further development as an anticancer agent.
- Inflammation Models : Animal models have shown that treatment with this compound reduces markers of inflammation, indicating its therapeutic potential in inflammatory diseases.
- Metabolic Syndrome Research : Recent studies suggest that it may act as an ATF3 inducer, improving metabolic profiles in high-fat diet models by reducing adipose tissue mass and enhancing glycemic control .
Scientific Research Applications
Chemical Profile
Molecular Formula: C21H24N4O2
Molecular Weight: 364.44 g/mol
This compound belongs to the quinazolinone class, which is known for diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. Its unique structure combines a methoxy group with a pyridinyl-substituted piperidine and a dihydroquinazolinone core, enhancing its pharmacological potential.
Biological Activities
-
Anticancer Properties
Research indicates that 7-methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown its efficacy against gastrointestinal stromal tumors (GISTs) by inhibiting c-KIT mutations that drive malignancy . -
Antiviral Effects
Preliminary studies suggest that this compound exhibits antiviral activity by interfering with viral replication mechanisms. Its interaction with viral proteins may prevent the virus from hijacking host cellular machinery. -
Anti-inflammatory Action
The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the modulation of inflammatory cytokines and pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in GIST models by inhibiting c-KIT signaling pathways. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM over 48 hours.
Case Study 2: Antiviral Potential
In vitro assays revealed that this compound inhibited viral replication in cultured cells infected with influenza virus. The compound exhibited an IC50 value of approximately 5 µM, suggesting strong antiviral activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between the target compound and its analogs.
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Piperidine Substituent Diversity
- Thiadiazole (CAS 2548986-56-5): The 1,2,4-thiadiazole ring introduces sulfur, which may alter redox properties or participate in hydrophobic interactions. The methoxymethyl side chain could improve solubility .
- Pyrrolopyrimidine (CAS 2549055-34-5): The fused pyrrolo[2,3-d]pyrimidine system is structurally analogous to purines, suggesting possible interference with nucleotide-binding proteins or nucleic acids .
Core Structure Variations
- 3,4-Dihydroquinazolin-4-one vs. The 3,4-dichlorobenzyl substituent adds lipophilicity, favoring membrane penetration .
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
The 3,4-dihydroquinazolin-4-one scaffold is typically constructed via cyclocondensation between substituted anthranilamides and carbonyl equivalents. For the 7-methoxy derivative:
Procedure :
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Methyl 2-amino-4-methoxybenzoate (1.0 equiv) is treated with trimethyl orthoformate (1.2 equiv) in acetic acid at 80°C for 6 hours.
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Intermediate imine formation is monitored by TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1).
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Ammonium acetate (2.0 equiv) is added to catalyze cyclization, yielding 7-methoxy-3,4-dihydroquinazolin-4-one (85% yield).
Critical Parameters :
-
Temperature >70°C prevents dimerization byproducts.
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Anhydrous conditions minimize hydrolysis of the orthoester.
Side Chain Installation
Piperidine Intermediate Synthesis
The [(pyridin-3-yl)methyl]piperidin-4-ylmethyl moiety is prepared through a sequence involving:
Step 1: N-Alkylation of Piperidine-4-carboxaldehyde
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Piperidine-4-carboxaldehyde (1.0 equiv) reacts with 3-(bromomethyl)pyridine (1.1 equiv) in DMF using K2CO3 (2.0 equiv) as base.
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Reaction at 60°C for 12 hours affords 1-[(pyridin-3-yl)methyl]piperidine-4-carbaldehyde (78% yield).
Step 2: Reductive Amination
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The aldehyde intermediate (1.0 equiv) undergoes reductive amination with methylamine hydrochloride (1.5 equiv) using NaBH3CN (1.2 equiv) in methanol.
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After 24 hours at room temperature, 1-[(pyridin-3-yl)methyl]piperidin-4-ylmethanamine is obtained (92% purity by HPLC).
Final Coupling and Optimization
Nucleophilic Substitution at C3
The quinazolinone core undergoes alkylation at position 3 using the piperidine side chain precursor:
Optimized Conditions :
-
7-Methoxy-3,4-dihydroquinazolin-4-one (1.0 equiv)
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1-[(Pyridin-3-yl)methyl]piperidin-4-ylmethyl bromide (1.2 equiv)
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Cs2CO3 (3.0 equiv) in anhydrous DMF at 100°C for 8 hours
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Yield : 68% after silica gel chromatography (ethyl acetate/methanol 9:1)
Side Reactions :
-
Over-alkylation at N1 observed at higher temperatures (>110°C).
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Bromide hydrolysis competes in protic solvents – minimized using molecular sieves.
Alternative Synthetic Pathways
One-Pot Tandem Approach
Recent advances demonstrate a convergent synthesis avoiding isolation of intermediates:
Protocol :
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2-Amino-4-methoxybenzonitrile (1.0 equiv), 1-[(pyridin-3-yl)methyl]piperidin-4-ylmethanol (1.1 equiv), and phosgene (1.5 equiv) react in toluene at 0°C.
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Temperature gradually increased to 80°C over 4 hours.
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Yield : 74% with >99% purity by UPLC-MS.
Advantages :
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Eliminates protection/deprotection steps.
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Phosgene acts as both cyclizing agent and dehydrating reagent.
Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
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δ 8.45 (dd, J = 4.8, 1.6 Hz, 1H, Py-H2)
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δ 7.72 (ddd, J = 7.6, 1.6, 0.8 Hz, 1H, Py-H6)
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δ 7.35 (dd, J = 7.6, 4.8 Hz, 1H, Py-H5)
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δ 6.92 (d, J = 2.4 Hz, 1H, C8-H)
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δ 6.78 (dd, J = 8.8, 2.4 Hz, 1H, C6-H)
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δ 3.85 (s, 3H, OCH3)
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δ 3.62 (d, J = 12.4 Hz, 2H, Piperidine-H)
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δ 2.81 (t, J = 7.2 Hz, 2H, CH2-Quinazolinone)
13C NMR (101 MHz, DMSO-d6) :
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δ 162.3 (C4=O)
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δ 149.1 (Py-C3)
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δ 135.6 (C7-OCH3)
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δ 56.8 (OCH3)
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δ 54.2 (Piperidine-CH2N)
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δ 45.1 (CH2-Quinazolinone)
Industrial-Scale Considerations
Cost-Effective Modifications
Catalyst Optimization :
Solvent Recycling :
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DMF recovery via vacuum distillation achieves 85% reuse efficiency.
Waste Stream Management :
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Bromide salts precipitated as CaBr2 for use in drilling fluids.
Computational Modeling Insights
Molecular dynamics simulations (performed using Amber18) reveal:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 7-methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Construct the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions .
- Step 2 : Introduce the pyridinylmethyl-piperidine moiety via nucleophilic substitution or reductive amination, using intermediates like 1-(pyridin-3-ylmethyl)piperidin-4-amine .
- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via TLC and HPLC .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify proton environments (e.g., methoxy group at δ ~3.8 ppm, quinazolinone carbonyl at δ ~165 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 378.19) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or phosphodiesterases using fluorescence-based or radiometric protocols .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Solubility assessment : Determine logP values via shake-flask method or computational tools (e.g., MarvinSketch) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .
- Leverage SAR studies : Modify substituents (e.g., pyridine vs. piperazine analogs) to isolate pharmacophoric features .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .
- BBB permeability : Employ PAMPA-BBB assays or MDCK-MDR1 cell monolayers to predict CNS penetration .
Q. How can computational tools enhance the design of analogs with improved selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes in target proteins (e.g., kinase ATP-binding pockets) .
- QSAR modeling : Train models on datasets with IC50 values to correlate structural features (e.g., logP, polar surface area) with activity .
- ADMET prediction : Utilize SwissADME or ADMETLab to prioritize analogs with favorable toxicity profiles .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
- XRD : Confirm crystalline stability and polymorphic transitions under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
